molecular formula C12H11NO5 B3025641 4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid CAS No. 73674-79-0

4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid

Cat. No. B3025641
CAS RN: 73674-79-0
M. Wt: 249.22 g/mol
InChI Key: UAUGYIAYNNSEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 874498-79-0 . It has a molecular weight of 249.22 . The IUPAC name for this compound is 6,8-dimethoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for “4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid” is 1S/C12H11NO5/c1-17-6-3-7-10 (9 (4-6)18-2)13-5-8 (11 (7)14)12 (15)16/h3-5H,1-2H3, (H,13,14) (H,15,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is shipped at normal temperature .

Scientific Research Applications

Photolabile Protecting Group

4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid and its derivatives have been explored for their role as photolabile protecting groups. Fedoryak and Dore (2002) described the synthesis and photochemistry of a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ), which shows greater efficiency and sensitivity for multiphoton-induced photolysis than other compounds, making it useful in vivo for biological messengers (Fedoryak & Dore, 2002).

Synthesis of Bioactive Compounds

Ukrainets et al. (2013) have conducted research on the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides. Their work includes the exploration of chemical properties and the potential for these compounds in developing analgesics (Ukrainets et al., 2013).

Antihypoxic Activity

The synthesis of N-R-amide hydrochlorides derived from 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid demonstrated antihypoxic effects. Ukrainets, Mospanova, and Davidenko (2014) found that several amides showed high antihypoxic effects and non-toxicity, making them suitable for further pharmacological testing as potential antioxidants (Ukrainets, Mospanova, & Davidenko, 2014).

Opioid Receptor Antagonists

Research by Ukrainets et al. (2010) on the hydrochlorides of [(alkylamino)alkyl]amides of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-di-hydroquinoline-3-carboxylic acid showed potential for developing highly efficient opioid receptor antagonists. This demonstrates the versatility of 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid derivatives in pharmaceutical research (Ukrainets et al., 2010).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-6-3-7-10(9(4-6)18-2)13-5-8(11(7)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUGYIAYNNSEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352760
Record name 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid

CAS RN

111185-88-7
Record name 1,4-Dihydro-6,8-dimethoxy-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111185-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid
Reactant of Route 3
4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid
Reactant of Route 6
4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.